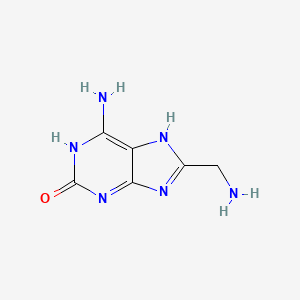

6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N6O |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

6-amino-8-(aminomethyl)-1,7-dihydropurin-2-one |

InChI |

InChI=1S/C6H8N6O/c7-1-2-9-3-4(8)11-6(13)12-5(3)10-2/h1,7H2,(H4,8,9,10,11,12,13) |

InChI Key |

HHQLPMGWOMKWIC-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NC2=NC(=O)NC(=C2N1)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Modifications of the 6 Amino 8 Aminomethyl 1h Purin 2 3h One Scaffold

De Novo Synthetic Approaches to Substituted Purine (B94841) Frameworks

The de novo synthesis of the purine ring system is a foundational aspect of creating complex derivatives. youtube.comresearchgate.netnih.govnih.gov This process involves the systematic assembly of the bicyclic heterocycle from simpler acyclic or monocyclic precursors. nih.govrsc.org The metabolic processes of all living organisms rely heavily on purines and their synthetic derivatives. rsc.org These pathways offer a high degree of flexibility, allowing for the introduction of various substituents onto the purine core.

Annulation Reactions from Pyrimidine (B1678525) and Imidazole (B134444) Precursors

A prevalent strategy for constructing the purine scaffold involves the annulation, or ring-forming, reaction of a substituted pyrimidine or imidazole precursor. rsc.orgnih.gov This approach builds one ring of the purine onto the other pre-formed heterocyclic ring.

Starting from imidazole precursors, the pyrimidine ring can be constructed. For instance, 4-aminoimidazole-5-carbaldehyde oximes have been used as effective starting materials for the synthesis of 7-substituted purines. mdpi.com This method allows for the preparation of purines that may lack substituents at the 2- and/or 6-positions directly from imidazole precursors. mdpi.com The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a key reaction for introducing necessary functional groups onto the imidazole ring prior to cyclization. mdpi.com

Conversely, starting with a pyrimidine derivative, the imidazole ring can be fused. This often involves building upon a 4,5-diaminopyrimidine (B145471) intermediate. The two adjacent amino groups provide the necessary nucleophilic centers to react with a one-carbon electrophile, such as formic acid or a derivative, to close the imidazole ring and form the purine. This classical Traube purine synthesis remains a cornerstone in purine chemistry.

Recent reviews highlight methods for synthesizing purines from both imidazole and pyrimidine derivatives, underscoring the versatility of these annulation strategies. rsc.org

Utilization of 5-Aminoimidazole-4-carbonitriles as Key Intermediates

5-Aminoimidazole-4-carbonitrile (AICN) and its corresponding carboxamide (AICA) are highly valuable and historically significant intermediates in purine synthesis. acs.orgnih.gov Their importance stems from their role in prebiotic chemistry and their utility in modern synthetic efforts. acs.orgresearchgate.net The photochemical rearrangement of diaminomaleonitrile, an HCN tetramer, can yield AICN in a near-quantitative fashion. acs.org

AICN serves as a versatile synthon for annulation reactions to build the pyrimidine portion of the purine ring. researchgate.net It can undergo cyclization with various one-carbon reagents like cyanates, urea, or formamidine (B1211174) to furnish the final purine structure. nih.gov For example, heating 4-aminoimidazole-5-carbonitrile with cyanate (B1221674) can produce guanine (B1146940). nih.gov Multicomponent reactions involving AICN have been developed to rapidly generate molecular complexity. acs.orgresearchgate.net A notable example is a three-component reaction between 5-aminoimidazoles, 2-aminooxazole, and formaldehyde (B43269), which provides a divergent pathway to both purine and pyrimidine precursors, highlighting a prebiotically plausible mechanism for regiospecific N9 purination. acs.org

Table 1: Properties of 5-Aminoimidazole-4-carbonitrile

| Property | Value |

|---|---|

| Chemical Formula | C₄H₄N₄ sigmaaldrich.com |

| Molecular Weight | 108.10 g/mol sigmaaldrich.com |

| CAS Number | 5098-11-3 sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 114-123 °C sigmaaldrich.com |

Cyclocondensation Strategies for Purine Ring Construction

Cyclocondensation reactions are fundamental to forming the purine ring, involving the intramolecular or intermolecular condensation of precursors to form the heterocyclic system. These strategies often provide a direct route to the purine core.

One such approach involves the condensation of 4,5-disubstituted imidazoles. A fast, solventless, microwave-assisted synthesis can produce 4,5-disubstituted imidazoles from 1,2-diketones and urotropine, which serves as a formaldehyde source. organic-chemistry.org These imidazole derivatives are key precursors for subsequent cyclization to form purines. organic-chemistry.org

Another powerful strategy is the Michael-initiated ring closure (MIRC) reaction. This involves a Michael addition followed by an intramolecular cyclization to form a ring. rsc.org While broadly applied for cyclopropane (B1198618) synthesis, the principles of sequential bond formation can be adapted for heterocyclic systems. rsc.org For purines, this could involve the reaction of a suitably functionalized pyrimidine or imidazole with a reagent that adds to a Michael acceptor and subsequently participates in a ring-closing condensation.

Targeted Introduction and Functionalization of the 8-(aminomethyl) Moiety

Once the purine scaffold is assembled, the next critical challenge is the regioselective installation and subsequent modification of the 8-(aminomethyl) group. The C-8 position of the purine ring has unique reactivity, being susceptible to both electrophilic and nucleophilic substitution. mdpi.com

Mannich Reaction-Based Methodologies for Aminomethyl Group Incorporation

The Mannich reaction is a classic three-component condensation that provides a direct method for the aminoalkylation of an acidic proton located on a carbon atom. organic-chemistry.orgwikipedia.org The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. wikipedia.org The mechanism proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic carbon. wikipedia.org

In the context of purine chemistry, the C-8 proton can be sufficiently acidic to participate in a Mannich reaction, especially with an activated purine derivative. This allows for the direct introduction of a substituted aminomethyl group at the C-8 position. A notable application of this reaction in a related system was the expeditious, convergent synthesis of a potent human purine nucleoside phosphorylase inhibitor, DADMe-Immucillin-G. nih.gov This synthesis was achieved via a Mannich reaction involving a deazapurine, demonstrating the utility of this method for creating C-C bonds at positions analogous to the purine C-8. nih.gov The study of Mannich reactions on other nitrogen-containing heterocycles, such as pyrroles, further supports its applicability for functionalizing the purine scaffold. nih.gov

Regioselective Synthesis at the C-8 Position and Related Purine Modifications

Achieving regioselectivity at the C-8 position is paramount for the synthesis of specifically functionalized purines. nih.govresearchgate.net Various methods have been developed to control reactivity at this site.

Direct C-H functionalization has emerged as a powerful tool. Palladium-catalyzed direct C-H arylation of purines at position 8 has been achieved using aryl iodides. nih.gov This methodology is general and efficient and can be combined with other cross-coupling reactions to produce 2,6,8-trisubstituted purines. nih.gov Furthermore, a transition-metal-free, direct C-H cyanation of purines has been developed, which predominantly occurs at the electron-rich C-8 position, yielding 8-cyanopurine derivatives. nih.gov The resulting 8-cyano group is a versatile handle that can be further transformed into amides, imidates, and other functional groups. nih.gov

Metalation strategies also provide excellent regiocontrol. The use of hindered TMP (2,2,6,6-tetramethylpiperidide) amide bases of zinc and magnesium allows for the efficient and regioselective metalation of purine derivatives at the C-8 position. mdpi.comresearchgate.net The resulting organometallic intermediates can then be trapped with a variety of electrophiles to introduce diverse substituents. researchgate.net For example, selective magnesiation at C-8 followed by oxidative amination can introduce an amino group. mdpi.com

Table 2: Selected Regioselective Reactions at the Purine C-8 Position

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| C-H Arylation | Aryl iodide, Pd catalyst, CuI, Cs₂CO₃ | 8-Arylpurine | nih.gov |

| C-H Cyanation | Triflic anhydride, TMSCN, base | 8-Cyanopurine | nih.gov |

| Metalation/Functionalization | TMPMgCl·LiCl, then electrophile | 8-Substituted purine | mdpi.comresearchgate.net |

| Oxidative Amination | TMPMgCl·LiCl, then Cuprate formation, then Chloranil | 8-Aminopurine | mdpi.com |

These advanced synthetic methodologies provide a robust toolbox for the construction of the core 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one framework and for the introduction of the key 8-(aminomethyl) moiety with high regiochemical control.

Derivatization and Substitution Patterns on the Purine Nucleus

The versatility of the purine core allows for a wide array of chemical modifications. Strategic derivatization at various positions of the this compound scaffold is crucial for developing new chemical entities with tailored properties.

The C-2, C-6, C-8, and N-9 positions of the purine ring system are primary sites for chemical modifications, enabling the synthesis of a diverse range of analogues. researchgate.net

C-6 Position: The 6-amino group can be a handle for various transformations. For instance, it can be diazotized and subsequently replaced by other functional groups. Additionally, N-alkylation or N-acylation of the 6-amino group can introduce a variety of substituents.

C-8 Position: The aminomethyl group at the C-8 position offers a prime site for modification. The amino group can be acylated, alkylated, or used as a point of attachment for larger molecular fragments through amide bond formation.

N-9 Position: Alkylation at the N-9 position is a common strategy. This can be achieved through reactions with various alkyl halides or via Mitsunobu-type reactions. researchgate.net The choice of the substituent at this position can significantly influence the molecule's properties.

C-2 Position: The oxo group at the C-2 position can be converted to a thione or other functional groups, although these transformations can be more challenging.

A novel one-pot synthetic pathway has been developed for the preparation of 6,8,9-poly-substituted purines starting from pyrimidines, primary alcohols, and N,N-dimethylamides under basic conditions. nih.govrsc.org This method provides a library of compounds with diverse substitutions at these key positions. nih.govrsc.org

The synthesis of analogues with varied substituents and linkers is a key strategy for exploring structure-activity relationships. This involves introducing different chemical moieties at the modifiable positions of the purine ring.

A series of 6-substituted purinyl alkoxycarbonyl amino acids have been synthesized to investigate their biological activities. nih.gov These compounds feature a linker connecting the purine scaffold to an amino acid, with variations in the 6-substituent, the amino acid, and the linker's length and rigidity. nih.gov

Multicomponent synthesis has been employed to create purine derivatives decorated at the C-8 position with different amino acid residues. nih.gov This approach allows for the selective introduction of varied substituents in good yields. nih.gov

| Starting Materials | Reaction Conditions | Positions Modified | Resulting Analogues | Reference |

| Pyrimidines, primary alcohols, N,N-dimethylamides | Basic conditions, one-pot | C-6, C-8, N-9 | 6,8,9-poly-substituted purines | nih.govrsc.org |

| 6-substituted purines, amino acids, linkers | Stepwise synthesis | C-6, linker, amino acid | 6-substituted purinyl alkoxycarbonyl amino acids | nih.gov |

| Aminomalononitrile, urea, α-amino acid methyl esters | Multicomponent synthesis | C-8 | C(8)-substituted 2,6-diamino-purines and related compounds | nih.gov |

This table provides a summary of synthetic strategies for creating analogues of the purine scaffold with varied substituents and linkers.

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of isotopically labeled this compound analogues can be achieved by incorporating stable isotopes such as ²H (deuterium), ¹³C, or ¹⁵N into the molecule.

The specific methods for isotopic labeling would depend on the desired position of the label. For example, to introduce a ¹³C label at the C-8 position, one could start with a ¹³C-labeled precursor for the C-8 carbon, such as ¹³C-formic acid or a ¹³C-labeled cyanide source, in a de novo synthesis of the purine ring. Similarly, ¹⁵N can be incorporated by using ¹⁵N-labeled ammonia (B1221849) or other nitrogen-containing reagents in the synthesis. The aminomethyl group at C-8 could be constructed using reagents labeled with these isotopes.

Innovative Synthetic Techniques for this compound and its Derivatives (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry increasingly relies on innovative techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave irradiation can significantly accelerate organic reactions by efficiently heating the reaction mixture. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including purine analogues. nih.govacs.org For instance, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, which are structurally related to the purine scaffold of interest, has been achieved using a simple and fast microwave-assisted method. nih.govacs.org This approach utilizes easily accessible reagents and provides a robust platform for creating libraries of related compounds. nih.govacs.org

The application of microwave-assisted synthesis to the preparation of this compound and its derivatives can offer several advantages over traditional heating methods, including:

Shorter reaction times: Reactions that might take hours or days under conventional heating can often be completed in minutes. mdpi.comnih.gov

Higher yields: Increased reaction rates and selectivity can lead to improved product yields. mdpi.com

Improved purity: The reduction of side reactions can simplify product purification.

| Technique | Advantages | Application to Purine Synthesis | Reference |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, improved purity | Synthesis of structurally related 5-azapurines and other heterocyclic compounds. | mdpi.comnih.govnih.govacs.org |

This table highlights the benefits of microwave-assisted synthesis and its relevance to the preparation of purine derivatives.

Rigorous Structural Characterization and Spectroscopic Analysis of 6 Amino 8 Aminomethyl 1h Purin 2 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

No specific ¹H-NMR or ¹³C-NMR data for 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one has been found in the surveyed scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed experimental mass spectrometry data, including molecular weight confirmation and fragmentation patterns for this compound, are not available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

The specific infrared absorption spectrum for this compound, which would identify its characteristic functional groups, is not documented in the available literature.

Advanced X-ray Crystallography for Precise Three-Dimensional Structural Determination

There are no published X-ray crystallography studies for this compound, which would provide precise three-dimensional structural information.

Investigations into the Biological and Biochemical Research Applications of 6 Amino 8 Aminomethyl 1h Purin 2 3h One

Enzymatic Interactions and Modulation

The structural framework of 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one suggests its potential to interact with various enzymes involved in purine (B94841) metabolism and DNA repair. The presence of the purine core, along with the aminomethyl substitution at the 8-position, provides functional groups that can engage in specific binding events within enzyme active sites.

While direct studies on the interaction of this compound with purine-metabolizing enzymes are not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for its potential activity. Purine-metabolizing enzymes such as purine nucleoside phosphorylase (PNPase) and xanthine (B1682287) oxidase (XO) are common targets for purine derivatives.

For instance, studies on other 8-aminopurines have demonstrated significant inhibitory effects on PNPase. A comparative study of 8-aminoguanine (B17156), 8-aminoinosine, and 8-aminohypoxanthine (B116433) revealed that they all act as competitive inhibitors of recombinant human PNPase (rhPNPase). nih.gov 8-aminoguanine was found to be the most potent among the three. nih.gov Given that this compound is an 8-substituted guanine (B1146940) derivative, it is plausible that it could also exhibit inhibitory activity against PNPase.

Similarly, xanthine oxidase, a key enzyme in the catabolism of purines to uric acid, is another potential target. The purine analogue 6-(N-benzoylamino)purine has been identified as a highly potent competitive inhibitor of XO, with an IC50 value comparable to that of allopurinol. nih.gov This highlights that modifications on the purine ring can lead to potent enzyme inhibition. The potential of this compound as a substrate or inhibitor for these and other purine-metabolizing enzymes warrants direct investigation.

Table 1: Inhibitory Constants (Ki) of 8-Aminopurine Derivatives against rhPNPase This table presents data for related 8-aminopurine compounds to illustrate the potential inhibitory activity of this class of molecules.

| Compound | Substrate | Ki (µmol/L) |

|---|---|---|

| 8-Aminoguanine | Inosine | 2.8 |

| 8-Aminohypoxanthine | Inosine | 28 |

| 8-Aminoinosine | Inosine | 35 |

Data sourced from inhibitory studies on recombinant human purine nucleoside phosphorylase (rhPNPase). nih.gov

A particularly relevant area of investigation for guanine analogues is the inhibition of O6-Alkylguanine-DNA Alkyltransferase (AGT), a critical DNA repair protein that protects cells from the therapeutic effects of alkylating anticancer agents. nih.gov The primary strategy for sensitizing tumor cells to these agents is the use of AGT inhibitors. nih.gov

Potent inhibitors of AGT, such as O6-benzylguanine (O6-BG), function as pseudosubstrates. They mimic the structure of O6-alkylguanine in DNA, allowing them to enter the active site of AGT. The enzyme then irreversibly transfers the benzyl (B1604629) group to its active site cysteine residue, leading to its inactivation. nih.govmedchemexpress.com

The chemical structure of this compound is based on the guanine scaffold, which is the core structure recognized by AGT. Research into AGT inhibitors has explored various substitutions on the guanine base to improve properties like solubility and tumor selectivity. For example, the development of O6-[(3-aminomethyl)benzyl]guanine was aimed at improving formulatability. medchemexpress.com Although this specific compound differs from this compound, the inclusion of an aminomethyl group in an AGT inhibitor is noteworthy. It is hypothesized that this compound could potentially act as an inhibitor of AGT, although experimental validation is required. The mechanism would likely involve competitive binding at the enzyme's active site, similar to other guanine-based inhibitors.

Understanding the binding dynamics between an inhibitor and its target enzyme is crucial for rational drug design. This is typically achieved through kinetic studies and molecular modeling.

Kinetic analyses, such as determining the Michaelis-Menten constant (Km) and the inhibition constant (Ki), can elucidate the nature of the inhibition (e.g., competitive, non-competitive). For example, studies on the repair of O6-methylguanine by AGT have shown that the process follows Michaelis-Menten-like kinetics. nih.gov For inhibitors, Ki values provide a quantitative measure of potency. 6-(N-benzoylamino)purine was found to be a competitive inhibitor of xanthine oxidase with a Ki of 0.0475 µM. nih.gov

Molecular docking studies provide insights into the specific interactions that stabilize the enzyme-inhibitor complex. For the inhibitor 6-(N-benzoylamino)purine, modeling revealed hydrogen bonding between the purine ring and amino acid residues Arg880 and Thr1010 in the active site of xanthine oxidase. nih.gov Additionally, non-bonded interactions involving the benzamido group with several other amino acid residues were found to be important for the stabilization of the complex. nih.gov Similar studies for this compound would be necessary to characterize its binding mode and affinity for target enzymes.

Receptor Binding Affinity and Ligand Activity Profiles

Purine derivatives are well-known ligands for a variety of receptors, most notably the adenosine (B11128) receptors, which are a family of G protein-coupled receptors (A1, A2A, A2B, and A3).

The binding affinity and selectivity of a compound for different adenosine receptor subtypes are typically assessed using radioligand binding assays. nih.gov In these assays, a radiolabeled ligand with known high affinity for a specific receptor subtype is used. The test compound is then introduced at various concentrations to determine its ability to displace the radioligand. The concentration at which 50% of the radioligand is displaced (IC50) is determined, from which the inhibition constant (Ki) can be calculated, providing a measure of the compound's binding affinity.

Currently, there is no specific data in the published literature detailing the binding affinity or selectivity of this compound for any of the adenosine receptor subtypes. To determine its activity profile, it would need to be systematically tested in binding assays against each of the human A1, A2A, A2B, and A3 adenosine receptors.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. For purine-based ligands, SAR studies have been crucial in developing subtype-selective adenosine receptor agonists and antagonists.

Modifications at various positions of the purine ring have been shown to significantly influence receptor affinity and selectivity. For instance, in the development of ligands for serotonin (B10506) receptors, the introduction of different substituents at the 7-position of a purine-2,6-dione (B11924001) core led to compounds with varying affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov

Regarding the 8-position, which is relevant to this compound, synthetic efforts have produced various 8-amino and 8-substituted amino derivatives of purine nucleoside and nucleotide analogs. nih.gov While the primary focus of that particular work was on the synthesis, it lays the groundwork for biological evaluation. SAR studies on other classes of compounds, such as 8-hydroxyquinoline (B1678124) derivatives, have shown that the introduction of an aminomethyl group can be a key structural modification. acs.org

To establish the SAR for this compound, a series of analogues would need to be synthesized and tested. This would involve modifying the aminomethyl group (e.g., by alkylation) or altering other parts of the purine scaffold and correlating these structural changes with the observed binding affinities at adenosine and other receptors.

Functional Characterization as Receptor Agonists or Antagonists

The structural resemblance of purine derivatives to endogenous ligands allows them to interact with a variety of cellular receptors. Research into a series of purin-8-ones has demonstrated their potential to bind with high affinity to specific G-protein coupled receptors (GPCRs). For instance, certain purin-8-one derivatives have been identified as potent antagonists for the corticotropin-releasing hormone receptor (CRH-R1), indicating the promise of this chemical scaffold in the development of therapeutic agents for anxiety and depression. nih.gov While direct studies on this compound are limited, the established activity of similar purin-8-ones suggests its potential as a modulator of GPCRs. Further screening and binding assays are necessary to fully characterize its receptor pharmacology.

Interaction with Other Biologically Relevant Receptors (e.g., Serotonin Receptors)

The interplay between purinergic and serotonergic signaling systems is a complex area of research. Computational studies have revealed molecular similarities between serotonin (5-HT) receptor ligands and purine nucleotides, suggesting a basis for cross-reactivity. nih.gov Specifically, ligands for certain 5-HT receptor subtypes have been shown to share pharmacophoric features with the adenine (B156593) ring of ATP, while others resemble guanosine (B1672433) nucleotides. nih.gov This molecular mimicry is consistent with the observed modulation of cyclic nucleotide-mediated signal transduction by serotonin. nih.gov

Although direct binding data for this compound on serotonin receptors is not currently available, the general principle of purine derivatives interacting with 5-HT receptors is established. For example, some purine analogs are known to bind to various serotonin receptor subtypes, though often with lower affinity than their primary targets. acnp.org The evaluation of this compound for its serotonin receptor binding profile could unveil novel pharmacological properties.

| Receptor Family | Interacting Purine-like Structures | Implied Interaction |

| 5-HT₁ Receptors | Adenine ring of ATP | Potential for agonistic or antagonistic activity based on shared pharmacophores. nih.gov |

| 5-HT₂ Receptors | Guanosine nucleotides | Potential for agonistic or antagonistic activity based on shared pharmacophores. nih.gov |

| 5-HT₃ Receptors | Cyclic nucleotides | Potential for allosteric modulation or direct binding. nih.gov |

| 5-HT₄/₇ Receptors | Adenine ring of ATP | Potential for agonistic or antagonistic activity based on shared pharmacophores. nih.gov |

Cellular and Molecular Mechanisms of Action

Exploration of Interactions with Nucleic Acid Structures (DNA, RNA, Riboswitches)

The structural similarity of this compound to guanine and its derivatives suggests potential interactions with various nucleic acid structures.

Riboswitches: A compelling area of investigation is the interaction of this compound with preQ1 riboswitches. PreQ1 (7-aminomethyl-7-deazaguanine) is a precursor to the hypermodified tRNA base queuosine, and its biosynthesis is regulated by preQ1 riboswitches in many bacteria. nih.govwikipedia.org The preQ1-I riboswitch, in particular, is one of the smallest known riboswitches and binds to preQ1 with high affinity and specificity to control gene expression. wikipedia.orgnih.gov Given the close structural analogy between this compound and preQ1, it is plausible that the former could act as a ligand for these riboswitches, potentially disrupting bacterial gene regulation. The affinity of the Thermoanaerobacter tengcongensis preQ1 riboswitch for preQ1 has been determined to be approximately 2.1 nM. nih.gov High-throughput screening assays have been developed to identify new ligands for preQ1 riboswitches, which could be adapted to test this specific purine derivative. biorxiv.org

G-Quadruplexes: Guanine-rich sequences in DNA and RNA can fold into four-stranded structures known as G-quadruplexes, which are implicated in the regulation of telomere maintenance and gene expression. The stability and formation of these structures can be influenced by small molecules. Studies have shown that the introduction of 8-aminoguanine into a G-quadruplex structure can significantly accelerate its formation and enhance its stability. irbbarcelona.orgresearchgate.net This is attributed to favorable interactions within the G-quartet. Conversely, the presence of 8-oxoguanine, another guanine derivative, can be disruptive to G-quadruplexes unless paired with a complementary modification like xanthine. nih.gov The 8-(aminomethyl) substitution in this compound could potentially influence its interaction with G-quadruplexes, either by stabilizing or destabilizing these structures, depending on the specific context and topology of the G-quadruplex.

| Nucleic Acid Structure | Potential Interaction with this compound | Basis of Interaction |

| preQ1 Riboswitch | Potential ligand binding and modulation of riboswitch function. | Structural similarity to the natural ligand preQ1 (7-aminomethyl-7-deazaguanine). nih.govwikipedia.org |

| G-Quadruplexes | Potential to stabilize or destabilize the structure. | The 8-amino substitution on guanine is known to stabilize G-quadruplexes. irbbarcelona.orgresearchgate.net |

Investigations into Roles in Cellular Signaling Pathways

Purine analogs can significantly impact cellular signaling by interfering with the complex network of purine metabolism and signaling. The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, has been shown to be sensitive to cellular purine levels. nih.gov Depletion of purines can lead to the inhibition of mTORC1, a response that is distinct from amino acid or energy stress sensing mechanisms. nih.gov Purine antimetabolites, by mimicking endogenous purines, can disrupt de novo purine synthesis and salvage pathways, thereby affecting downstream signaling cascades. nih.gov While the specific effects of this compound on cellular signaling pathways have not been elucidated, its identity as a purine analog suggests it could potentially modulate pathways like mTORC1 by influencing the cellular purine pool.

Analysis of Molecular-Level Effects on Cellular Processes (e.g., antiproliferative research models)

The antiproliferative activity of purine analogs is a well-established area of cancer research. These compounds can exert their effects by inhibiting DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. nih.gov Numerous studies have demonstrated the cytotoxic effects of various substituted purine derivatives and their isosteres against different cancer cell lines. nih.gov For example, certain 4-amino-thieno[2,3-d]pyrimidines, which are bioisosteres of purines, have shown significant antiproliferative activity against breast cancer cell lines. nih.gov Similarly, derivatives of hydantoin (B18101) and purine have been investigated for their efficacy against colon cancer cells. nih.gov The antiproliferative potential of this compound remains to be specifically tested, but the extensive research on related purine structures provides a strong rationale for investigating its effects in antiproliferative research models.

Computational Modeling and Theoretical Studies for 6 Amino 8 Aminomethyl 1h Purin 2 3h One

Molecular Docking Simulations for Ligand-Enzyme and Ligand-Receptor Interactions

There is no specific information available in the searched literature regarding molecular docking simulations performed with 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one. Although molecular docking is a common technique used to predict the binding orientation of small molecules to a larger target, such as a protein or enzyme nih.govnih.gov, studies detailing these interactions for the specified compound are not found. Research on other purine (B94841) derivatives has utilized these methods to explore potential anticancer agents and Hsp90 inhibitors, but the data is not transferable. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) Analysis for Predicting Biological Activity

No Quantitative Structure-Activity Relationships (QSAR) analyses for this compound have been identified in the literature. QSAR models are used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov While QSAR studies have been conducted on other series of compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones and 6-amino uracil (B121893) analogues, to understand how structural features influence their biological function, this specific purine derivative has not been a subject of such published analysis. researchgate.netnih.gov

Quantum Chemical Investigations and Electronic Structure Calculations

Specific quantum chemical investigations, such as Density Functional Theory (DFT) studies, for this compound are not available in the searched scientific reports. DFT is a computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. nih.gov While DFT studies have been performed on other purine derivatives to analyze their electronic properties and potential as high-energy materials, this information is specific to the studied molecules and cannot be extrapolated to this compound. nih.govtandfonline.com

Theoretical Prediction of Interaction Mechanisms and Binding Modes with Biological Targets

There is a lack of published data on the theoretical prediction of interaction mechanisms and binding modes for this compound with any biological targets. Such predictions are typically derived from molecular docking and simulation studies, which, as noted, are not available for this compound.

Conformational Analysis and Stability Studies

No specific conformational analysis or stability studies for this compound were found. Conformational analysis is used to determine the preferred spatial arrangements of a molecule, which is crucial for its interaction with biological targets. nih.gov Studies on the influence of the 2-amino group on DNA conformation and stability have been conducted on related purine structures, but not on the title compound. nih.gov

Biosynthetic and Metabolic Context of 6 Amino 8 Aminomethyl 1h Purin 2 3h One

Integration within De Novo and Salvage Purine (B94841) Biosynthesis Pathways

Purine nucleotides are fundamental biomolecules essential for a vast array of cellular processes, including DNA and RNA synthesis, energy transfer, and cellular signaling. nih.gov Cells utilize two primary pathways for the synthesis of purine nucleotides: the de novo synthesis pathway and the salvage pathway. nih.govbioone.org

De Novo Purine Biosynthesis: This energy-intensive pathway constructs the purine ring from simpler precursor molecules such as amino acids (glycine, glutamine, and aspartate), carbon dioxide, and formate. utah.eduwikipedia.org The process involves a series of enzymatic steps that ultimately lead to the formation of inosine monophosphate (IMP), the parent purine nucleotide. wikipedia.orgcolumbia.edu From IMP, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are synthesized through separate branches of the pathway. columbia.edu Given the complexity and energetic cost of this pathway, it is tightly regulated at several key enzymatic steps. wikipedia.org

The Salvage Pathway: In contrast to de novo synthesis, the salvage pathway is an energy-efficient process that recycles purine bases and nucleosides generated from the degradation of nucleic acids. nih.govwikipedia.org This pathway utilizes pre-existing purine rings, attaching them to a phosphoribosyl pyrophosphate (PRPP) backbone to reform nucleotides. nih.gov Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). nih.gov The salvage pathway is crucial for maintaining the cellular pool of purine nucleotides and is the primary route for purine synthesis in certain tissues. nih.gov

The integration of a substituted purine such as 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one into these pathways would depend on the specificity of the involved enzymes. It is conceivable that this compound, or its corresponding base, could be recognized by enzymes of the salvage pathway, potentially being converted into a novel nucleotide analog. However, the presence of the aminomethyl group at the C8 position might sterically hinder its interaction with the active sites of enzymes like HGPRT.

Table 1: Key Enzymes in Purine Biosynthesis and Salvage Pathways

| Pathway | Enzyme | Function |

| De Novo Synthesis | Amidophosphoribosyltransferase | Catalyzes the committed step in de novo purine synthesis. wikipedia.org |

| De Novo Synthesis | Glycinamide ribonucleotide (GAR) synthetase | Incorporates glycine into the growing purine ring. nih.gov |

| De Novo Synthesis | IMP cyclohydrolase | Catalyzes the final step in the formation of IMP. nih.gov |

| Salvage Pathway | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Salvages hypoxanthine and guanine (B1146940). nih.gov |

| Salvage Pathway | Adenine phosphoribosyltransferase (APRT) | Salvages adenine. nih.gov |

Identification and Characterization as a Metabolite or Metabolic Intermediate

Currently, there is a lack of scientific literature identifying this compound as a naturally occurring metabolite or a metabolic intermediate in standard purine metabolism. The focus of research on substituted purines has largely been on their synthesis and potential therapeutic applications, such as their use as anticancer agents. nih.govankara.edu.tr

For this compound to be a metabolic intermediate, specific enzymatic machinery would be required to synthesize and further metabolize it. This could involve enzymes that are not part of the canonical purine biosynthesis pathways or enzymes with broad substrate specificity. The metabolism of other 8-substituted purines, such as 8-azapurines, has been studied, revealing their incorporation into nucleic acids and their effects on various cellular processes. nih.gov It is plausible that if this compound were introduced into a biological system, it could undergo enzymatic modifications, such as phosphorylation or glycosylation, by enzymes that typically act on endogenous purines.

The characterization of novel metabolites often involves techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structure and quantify their presence in biological samples. Should this compound be identified as a metabolite in the future, these techniques would be crucial for its characterization.

Evolutionary Implications of Purine Biosynthetic Routes

The dual pathways for purine biosynthesis—de novo and salvage—have significant evolutionary implications. The de novo pathway is an ancient and highly conserved metabolic route, suggesting its fundamental importance for life. researchgate.net The complexity and energy requirement of this pathway highlight the essential nature of purines for all organisms.

The evolution of the salvage pathway provided a significant energetic advantage by allowing for the recycling of purine bases. nih.gov This would have been particularly beneficial in environments where nutrients were scarce. The presence and relative importance of these two pathways can vary between different organisms and even between different tissues within the same organism, reflecting adaptations to specific metabolic needs and environmental conditions. nih.gov

Comparative genomics and transcriptomic analyses have revealed the diversity and evolution of genes involved in purine metabolism across different species. nih.govmdpi.com For instance, studies on the evolution of purine metabolism genes in mammals have provided insights into adaptations to oxidative stress. nih.gov The enzymes of the de novo pathway are known to form a multi-enzyme complex called the purinosome, which is thought to enhance the efficiency of the pathway by channeling intermediates between active sites. researchgate.net The evolutionary conservation of this complex underscores its functional importance.

The study of synthetic purine analogs and their interaction with the enzymes of these pathways can also provide insights into the evolution of enzyme specificity and the potential for developing novel therapeutic agents that target these fundamental metabolic processes.

Future Research Directions and Translational Potential Academic Perspectives

Design and Synthesis of Advanced Analogues for Enhanced Specificity and Potency

Detailed Research Findings: Research into purine (B94841) derivatives has demonstrated that minor structural alterations can lead to significant changes in biological function. nih.gov For instance, studies on purine-based inhibitors of cyclin-dependent kinase 2 (CDK2) have shown that modifications influencing electrostatic, hydrophobic, and steric fields are critical for activity. nih.gov The synthesis of analogues often begins with a core scaffold, such as 5,6-diaminouracils, which can be derived from precursors like 6-amino-1-alkyluracils. mdpi.com The subsequent cyclization and functionalization of the purine ring system allow for the introduction of diverse chemical groups.

Future synthetic strategies for analogues of 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one could focus on several key areas:

Modification of the Aminomethyl Group: The aminomethyl group at the C8 position is a key site for derivatization. Acylation, alkylation, or arylation of the amino group could modulate the compound's hydrogen bonding capacity and steric interactions within a target's binding pocket.

Substitution on the Purine Core: Introducing substituents at other positions of the purine ring, where synthetically feasible, could enhance target specificity. For example, alkylation at the N9 position has been used to create potent A(2A) adenosine (B11128) receptor antagonists. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres could improve pharmacokinetic properties without sacrificing biological activity. For example, replacing a carbonyl oxygen with a sulfur atom is a common strategy in purine chemistry. mdpi.com

A systematic approach, often guided by Structure-Activity Relationship (SAR) studies, is essential. nih.govmdpi.com This involves synthesizing a library of related compounds and evaluating their biological activity to build a model of the chemical features required for the desired effect.

| Modification Strategy | Rationale | Potential Impact | Example from Purine Chemistry |

| Derivatization of C8-aminomethyl group | Modulate hydrogen bonding and steric fit in the target binding site. | Alter potency and selectivity. | Synthesis of N-(purin-6-yl)-amino acid and -peptide derivatives to explore anti-tumour activity. researchgate.net |

| Substitution at N9 position | Enhance target specificity and modulate solubility. | Improved receptor subtype selectivity. | N-methyl substitution in the design of selective A(2A) adenosine receptor antagonists. nih.gov |

| Alteration of the purine core | Fine-tune electronic properties and metabolic stability. | Enhanced biological half-life and modified target interactions. | Creation of pteridine-based analogues from purine precursors to target EGFR and BRAF V600E. mdpi.com |

Development of this compound as a Molecular Probe for Biological Systems

A molecular probe is a specialized molecule used to study and visualize other molecules and structures within a biological system. Developing this compound into such a probe could unlock a deeper understanding of its mechanism of action and its interaction partners. This requires chemically modifying the compound to incorporate a reporter tag, such as a fluorescent dye, a radioactive isotope, or an affinity label like biotin, without significantly disrupting its native biological activity.

Detailed Research Findings: The successful development of a molecular probe hinges on identifying the parent compound's biological target(s). Purine analogues are known to interact with a wide range of proteins, including kinases, polymerases, and receptors. wikipedia.orgnih.gov Once a high-affinity interaction is confirmed, the compound can be derivatized into a probe. The key challenge is to find a position on the molecule where a tag can be attached without interfering with target binding. The aminomethyl group or other non-critical positions on the purine ring could serve as attachment points for linkers connected to reporter groups.

Potential applications for a molecular probe derived from this compound include:

Target Identification and Validation: Using an affinity-tagged probe to pull down its binding partners from cell lysates, which can then be identified using mass spectrometry.

Visualization of Target Localization: A fluorescently-tagged probe could be used in cellular imaging techniques (e.g., fluorescence microscopy) to visualize the subcellular location of its target.

Quantitative Binding Assays: Radiolabeled probes are instrumental in radioligand binding assays to quantify receptor density and affinity in different tissues or disease states. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular perturbations caused by the compound.

Detailed Research Findings: Multi-omics analyses have become powerful tools for elucidating complex biological phenomena. biorxiv.orgnih.gov For instance, combining transcriptomics and metabolomics can reveal how changes in gene expression induced by a compound lead to alterations in metabolic pathways.

A potential research workflow could involve:

Treating a relevant biological model (e.g., a cancer cell line or a primary cell culture) with this compound.

Performing parallel analyses:

Transcriptomics (RNA-Seq): To identify genes that are up- or down-regulated in response to the compound.

Proteomics: To quantify changes in protein expression and post-translational modifications.

Metabolomics: To measure fluctuations in the levels of small-molecule metabolites, providing a functional readout of cellular state.

Bioinformatic Integration: Using computational tools to integrate these datasets to identify perturbed pathways and build a network model of the compound's mechanism of action. This approach can uncover not only the primary target but also off-target effects and downstream signaling cascades. Such studies have successfully linked gut microbiota, fatty acid metabolism, and immune responses by integrating transcriptomic and other omics data. nih.gov

Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry offers powerful tools for accelerating the drug discovery process. For this compound, these methods can be used to optimize its structure and to design entirely new analogues (de novo design) with improved properties.

Detailed Research Findings: A variety of computational techniques are routinely applied to the design of purine derivatives. nih.govresearchgate.net Molecular docking, for example, predicts how a ligand binds to the three-dimensional structure of a protein target, providing insights into key interactions like hydrogen bonds. nih.govmdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be built to correlate the chemical features of a series of compounds with their biological activities, guiding the design of more potent molecules. nih.gov

More advanced methods include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of the binding interaction and the conformational changes that may occur. nih.gov

First-Principles Electronic Structure Calculations: These quantum mechanical calculations can accurately determine molecular properties, such as the most stable tautomeric form of a molecule, which is critical for accurate modeling. nih.gov

Machine Learning and AI: Newer methods use artificial intelligence to screen vast virtual libraries of compounds or to generate novel molecular structures with desired properties from scratch.

| Computational Method | Purpose | Predicted Output / Insight |

| Molecular Docking | Predict the preferred binding mode of a ligand to a target. | Binding affinity (score), key interacting residues, ligand conformation. researchgate.net |

| 3D-QSAR | Correlate 3D molecular properties with biological activity. | A predictive model indicating which regions of the molecule are important for activity (e.g., steric, electrostatic fields). nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-target complex. | Stability of binding, conformational flexibility, role of solvent. nih.gov |

| De Novo Design Algorithms | Generate novel molecular structures with desired properties. | New chemical scaffolds predicted to have high affinity for the target. |

Exploration of Novel Biochemical and Biotechnological Applications in Research Platforms

Beyond direct therapeutic applications, this compound and its future analogues could serve as valuable tools in biochemistry and biotechnology.

Detailed Research Findings: The unique chemical properties of purine analogues have led to their use in a variety of research applications. A particularly interesting area is their interaction with riboswitches—structured RNA domains in bacterial messenger RNA that regulate gene expression upon binding to specific ligands. researchgate.net Purine analogues that can bind to these riboswitches are being explored as a novel class of antimicrobial agents. researchgate.net

Other potential applications include:

Biocatalysis: Purine-metabolizing enzymes, such as deaminases, are used in biotechnology for the synthesis of nucleic acid derivatives. nih.gov Novel purine analogues could be explored as substrates or inhibitors of these enzymes to create new biocatalytic processes.

Synthetic Biology: As tools to control engineered biological circuits. A purine analogue could be used as an exogenous small molecule to activate or deactivate a synthetic gene circuit that incorporates a corresponding riboswitch or engineered protein receptor.

Chemical Biology Tool: To probe the function of specific purine-binding proteins in complex biological pathways, helping to dissect their roles in cellular processes.

The exploration of these applications requires interdisciplinary collaboration between chemists, biologists, and bioengineers to identify opportunities where the unique properties of this purine scaffold can be leveraged for new technologies and research platforms.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 6-amino-8-(aminomethyl)-1H-purin-2(3H)-one?

Answer:

Synthesis optimization involves:

- Reagent selection : Use bases (e.g., triethylamine) to deprotonate intermediates and acids (e.g., HCl) for neutralization. Catalysts like Pd(0) complexes may enhance coupling reactions in multi-step pathways .

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates, while aqueous phases aid in purification .

- Temperature control : Heating (80–150°C) accelerates nucleophilic substitutions but must avoid decomposition. Low temperatures stabilize reactive intermediates .

- Purification : Column chromatography or crystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Answer:

Use a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., aminomethyl at C8, amino at C6) and rule out tautomeric shifts .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated: ~196.18 g/mol) and detect fragmentation patterns .

- X-ray crystallography : Resolve crystal structures to validate bond angles and hydrogen-bonding networks, critical for stability studies .

Advanced: How can computational methods reconcile discrepancies between theoretical and experimental data for this compound’s electronic properties?

Answer:

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to predict HOMO/LUMO energies and compare with cyclic voltammetry results. Discrepancies often arise from solvent effects or basis set limitations .

- Solvent modeling : Include implicit solvation (e.g., PCM model) to adjust for dielectric environments, improving correlation with experimental redox potentials .

- Error analysis : Quantify deviations using root-mean-square (RMS) metrics; discrepancies >0.5 eV suggest unaccounted substituent effects or tautomerism .

Advanced: What experimental strategies address low regioselectivity during functionalization of the purine core?

Answer:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the aminomethyl moiety) to steer reactions to C2 or C8 positions .

- Catalytic control : Use Pd-catalyzed cross-coupling to target specific sites. For example, Suzuki-Miyaura reactions favor C6 substitution in purines .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature—shorter durations (2–4 hrs) favor kinetic products, while prolonged heating (24 hrs) shifts to thermodynamic outcomes .

Advanced: How can researchers design assays to evaluate this compound’s interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity () in real-time. Include negative controls (e.g., ATP-binding site mutants) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes () during ligand-protein interactions, providing insights into binding thermodynamics .

- Cellular assays : Use luciferase reporters or fluorescence-based assays (e.g., FLIPR) in HEK293 cells to assess functional modulation (EC/IC) .

Advanced: What methodologies resolve stability issues of this compound in aqueous solutions?

Answer:

- pH optimization : Maintain solutions at pH 6–7 to prevent hydrolysis of the aminomethyl group. Buffers like phosphate or HEPES are ideal .

- Lyophilization : Freeze-dry the compound to enhance shelf stability. Reconstitute in DMSO for long-term storage at -80°C .

- Degradation profiling : Use LC-MS to identify byproducts (e.g., oxidized purine derivatives) and adjust storage conditions accordingly .

Basic: What spectroscopic techniques are critical for monitoring reaction progress during synthesis?

Answer:

- Thin-Layer Chromatography (TLC) : Track intermediates using UV-active spots (R values) with eluents like ethyl acetate/hexane (3:1) .

- In-situ IR spectroscopy : Detect carbonyl (1650–1700 cm) and amine (3300–3500 cm) stretches to confirm stepwise transformations .

- Realtime NMR : Use flow-NMR setups to monitor dynamic reactions (e.g., ring-closing) without quenching .

Advanced: How can researchers address contradictory bioactivity data across different cell lines?

Answer:

- Cell-line validation : Ensure consistent expression levels of target receptors (e.g., adenosine receptors) via qPCR or Western blot .

- Metabolic profiling : Use LC-MS/MS to assess intracellular compound stability; degradation in certain lines may explain potency variations .

- Off-target screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions confounding activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.